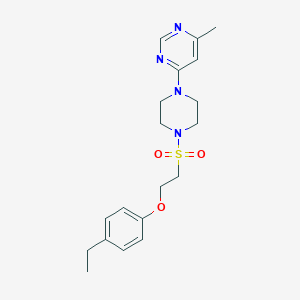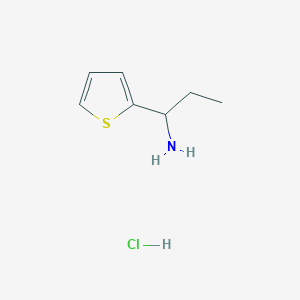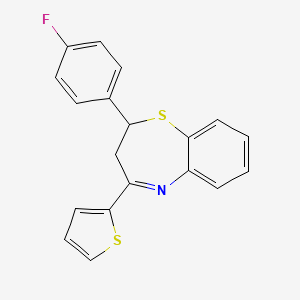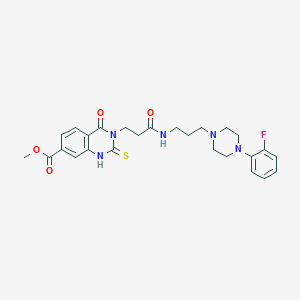
4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a pyrimidine core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base.
Attachment of the Pyrimidine Core: The final step involves the coupling of the sulfonyl-piperazine intermediate with a pyrimidine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((2-(4-Phenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
- 4-(4-((2-(4-Methoxyphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
- 4-(4-((2-(4-Chlorophenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
Uniqueness
Compared to similar compounds, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine exhibits unique properties due to the presence of the ethyl group on the phenoxy moiety. This structural variation can influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]-6-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-3-17-4-6-18(7-5-17)26-12-13-27(24,25)23-10-8-22(9-11-23)19-14-16(2)20-15-21-19/h4-7,14-15H,3,8-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAIZWIYJABCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365484.png)

![4-METHOXY-N-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE](/img/structure/B2365486.png)

![6-Cyclopropyl-2-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2365490.png)



![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2365497.png)

![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2365504.png)
![6-(4-Acetoxy-3-ethoxy-phenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid isopropyl ester](/img/structure/B2365506.png)

